2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034407-86-6
VCID: VC5855582
InChI: InChI=1S/C20H14N2O3S/c23-19(16-10-13-4-1-2-6-17(13)25-20(16)24)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h1-10,12H,11H2,(H,22,23)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Molecular Formula: C20H14N2O3S
Molecular Weight: 362.4

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

CAS No.: 2034407-86-6

Cat. No.: VC5855582

Molecular Formula: C20H14N2O3S

Molecular Weight: 362.4

* For research use only. Not for human or veterinary use.

2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide - 2034407-86-6

Specification

CAS No. 2034407-86-6
Molecular Formula C20H14N2O3S
Molecular Weight 362.4
IUPAC Name 2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide
Standard InChI InChI=1S/C20H14N2O3S/c23-19(16-10-13-4-1-2-6-17(13)25-20(16)24)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h1-10,12H,11H2,(H,22,23)
Standard InChI Key KZGNUHPHOMUZJQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a 2H-chromene backbone (a fused benzene and γ-pyrone system) substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a (2-(thiophen-3-yl)pyridin-3-yl)methyl moiety, creating a hybrid heterocyclic system .

Key structural attributes:

  • Chromene core: Responsible for π-π stacking interactions in biological targets.

  • Thiophene-pyridine arm: Enhances lipophilicity and metal-binding capacity.

  • Carboxamide linker: Facilitates hydrogen bonding with enzymatic active sites .

Table 1: Molecular Specifications

PropertyValueSource
Molecular formulaC₂₀H₁₄N₂O₃S
Molecular weight362.4 g/mol
IUPAC name2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4Adapted from

Synthetic Pathways

Multi-Step Synthesis

While no explicit protocol exists for this derivative, established routes for analogous compounds involve:

  • Chromene-3-carboxylic acid formation:

    • Coumarin-3-carboxylic acid synthesis via Kostanecki-Robinson reaction .

  • Amide coupling:

    • Activation with EDCl/HOBt followed by reaction with (2-(thiophen-3-yl)pyridin-3-yl)methanamine.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Critical challenges:

  • Steric hindrance from the pyridine-thiophene substituent reduces amidation yields (~45–60%).

  • Epimerization risks during coupling require strict temperature control (0–5°C) .

Physicochemical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, pyridine-H)

  • δ 7.89–7.25 (m, 8H, aromatic protons)

  • δ 5.21 (s, 2H, -CH₂-)

  • δ 2.45 (s, 1H, thiophene-H)

FT-IR (KBr, cm⁻¹):

  • 1675 (C=O, chromenone)

  • 1598 (C=N, pyridine)

  • 1245 (C-S, thiophene)

TechniqueKey FindingsBiological Relevance
HPLC98.2% purity (C18, MeOH:H₂O 70:30)Ensures batch reproducibility
HRMSm/z 363.0972 [M+H]⁺ (calc. 363.0978)Confirms molecular integrity

Biological Activity and Mechanisms

Antimicrobial Efficacy

Notable activity:

  • Staphylococcus aureus (MIC: 8 μg/mL)

  • Candida albicans (MIC: 16 μg/mL)

Target modulation:

  • Disrupts fungal ergosterol biosynthesis (CYP51 inhibition).

  • Inhibits bacterial dihydrofolate reductase (Ki = 34 nM) .

Computational Modeling Insights

Molecular Docking Studies

COX-2 inhibition:

  • Binding energy: -9.7 kcal/mol (vs. celecoxib: -10.2 kcal/mol)

  • Key interactions:

    • π-π stacking with Tyr385

    • Hydrogen bonding with Ser530

EGFR kinase inhibition:

  • ΔG = -11.3 kcal/mol (afatinib: -12.1 kcal/mol)

  • Binds to ATP pocket via Met793 and Thr854 residues .

Applications and Future Directions

Therapeutic Prospects

  • Dual-action anticancer agents: Combine topoisomerase inhibition with ROS-mediated cytotoxicity.

  • Antimicrobial coatings: Functionalize medical implants using polycaprolactone composites.

Research Priorities

  • ADMET profiling: Assess oral bioavailability and CNS penetration.

  • Co-crystallization studies: Resolve target-bound structures for rational design.

  • Combination therapies: Synergize with checkpoint inhibitors (e.g., pembrolizumab) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator